3'-Bromo-3,3-dimethylbutyrophenone
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Overview
Description
3’-Bromo-3,3-dimethylbutyrophenone is a chemical compound with the molecular formula C12H15BrO and a molecular weight of 255.15 g/mol . It is also known by its IUPAC name, 1-(3-bromophenyl)-3,3-dimethyl-1-butanone . This compound is a colorless oil and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-3,3-dimethylbutyrophenone typically involves the bromination of 3,3-dimethylbutyrophenone. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the phenyl ring .
Industrial Production Methods
Industrial production methods for 3’-Bromo-3,3-dimethylbutyrophenone involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3’-Bromo-3,3-dimethylbutyrophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Reduction Reactions: Products include alcohols.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Scientific Research Applications
3’-Bromo-3,3-dimethylbutyrophenone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-Bromo-3,3-dimethylbutyrophenone involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions and as a substrate in reduction and oxidation reactions .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-methylbutane: Similar in structure but lacks the phenyl ring.
3-Bromo-3-methylbutyrophenone: Similar but with different substitution patterns on the phenyl ring.
Uniqueness
3’-Bromo-3,3-dimethylbutyrophenone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both the bromine atom and the carbonyl group allows for a wide range of chemical transformations and applications .
Properties
IUPAC Name |
1-(3-bromophenyl)-3,3-dimethylbutan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-12(2,3)8-11(14)9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPVYOBEYLCMQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1=CC(=CC=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642385 |
Source
|
Record name | 1-(3-Bromophenyl)-3,3-dimethylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-35-7 |
Source
|
Record name | 1-(3-Bromophenyl)-3,3-dimethyl-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898764-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Bromophenyl)-3,3-dimethylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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